Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride
Description
Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride is a cyclopentanecarboxamide derivative characterized by a cyclopentane core linked via an amide bond to a 2-piperidin-2-yl-ethyl group, with two hydrochloride salts enhancing its solubility and stability.
Properties
IUPAC Name |
N-(2-piperidin-2-ylethyl)cyclopentanecarboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O.2ClH/c16-13(11-5-1-2-6-11)15-10-8-12-7-3-4-9-14-12;;/h11-12,14H,1-10H2,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPFVOUHDHNMNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCC2CCCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride, a compound with the empirical formula , has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a cyclopentane ring, a piperidine ring, and an amide linkage. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biological applications. The following table summarizes key properties:
| Property | Value |
|---|---|
| Molecular Weight | 297.26 g/mol |
| Chemical Formula | C₁₃H₂₆Cl₂N₂O |
| CAS Number | 1185304-01-1 |
| Solubility | Soluble in water |
| Hazard Classification | Acute Tox. 4 Oral |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It operates through the following mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and altering enzymatic activity.
- Receptor Modulation : It may interact with various receptors, leading to modulation of signal transduction pathways that affect cellular functions.
Analgesic Properties
Recent studies have highlighted the compound's potential as a potent inhibitor of NaV1.7 , a voltage-gated sodium channel implicated in pain pathways. Research indicates that cyclopentanecarboxylic acid derivatives exhibit high selectivity for NaV1.7 over NaV1.5, demonstrating robust analgesic effects in transgenic mouse models of inherited erythromelalgia . This selectivity is crucial for developing pain management therapies with fewer side effects.
Case Studies
- Pain Management Research :
-
Chemical Synthesis Applications :
- The compound serves as a building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation and reduction, which can lead to the development of novel pharmaceuticals.
Comparisons with Similar Compounds
This compound can be compared with other related compounds:
| Compound Name | Structural Differences | Potential Biological Activity |
|---|---|---|
| Cyclopentanecarboxylic acid (2-piperidin-3-yl) | Different piperidine substitution | Similar analgesic properties |
| Cyclohexanecarboxylic acid (2-piperidin-4-yl) | Cyclohexane ring instead of cyclopentane | Altered chemical properties |
| Cyclopentanecarboxylic acid (2-piperidin-4-methyl) | Methyl group instead of ethyl | Variations in reactivity |
Scientific Research Applications
Basic Information
- Molecular Formula : C13H26Cl2N2O
- Molecular Weight : 297.27 g/mol
- CAS Number : 1185304-01-1
Structure
The compound features a cyclopentane ring, which contributes to its unique chemical behavior. The presence of a piperidine moiety suggests potential interactions with biological systems, particularly in the realm of drug design.
Medicinal Chemistry
Cyclopentanecarboxylic acid derivatives are often explored for their pharmacological properties. The dihydrochloride form enhances solubility and stability, making it suitable for drug formulation.
Case Study: Antidepressant Activity
Research has indicated that compounds similar to cyclopentanecarboxylic acid derivatives exhibit antidepressant effects by modulating neurotransmitter systems. This makes them candidates for the development of new antidepressant medications.
Biochemical Studies
The compound is utilized in proteomics and biochemical assays due to its ability to interact with specific proteins or enzymes.
Case Study: Enzyme Inhibition
Studies show that cyclopentanecarboxylic acid derivatives can act as enzyme inhibitors. For instance, they have been tested against various kinases involved in cancer pathways, demonstrating potential as therapeutic agents in oncology.
Material Science
Due to its structural properties, cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride can be used in the synthesis of novel materials.
Application: Polymer Synthesis
The compound can serve as a precursor in the synthesis of polymers with specific characteristics, such as enhanced thermal stability or mechanical strength.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Cyclopentanecarboxylic Acid Derivatives
Structural and Functional Differences
- Amide vs. Ester Groups: The target compound’s amide group contrasts with ester-based derivatives like Metcaraphen Hydrochloride and the bicyclic terpenoid ester. Amides generally exhibit greater chemical stability and hydrogen-bonding capacity, which may influence bioavailability or binding interactions .
- In contrast, the bicyclic terpenoid ester () has a rigid bicyclic structure linked to plant growth regulation .
- Salt Forms: Both the target compound and CIS-2-amino-2-methylcyclopentanecarboxylic acid hydrochloride incorporate hydrochloride salts, improving aqueous solubility for industrial or pharmacological use .
Commercial and Industrial Relevance
- Supplier Availability : The target compound has two suppliers, while derivatives like Cyclopentanecarboxylic acid (2-piperidin-4-yl-ethyl)-amide hydrochloride have four, suggesting variability in demand or synthesis complexity .
- Market Dynamics : Cyclopentanecarboxylic acid derivatives are utilized as intermediates, additives, or solvents, with growth driven by sectors like pharmaceuticals and agrochemicals (inferred from ).
Preparation Methods
Synthesis of Key Intermediates
Protected Amino Acids and Amides:
- Boc-protected amino acids are coupled with amines like 3-morpholinopropylamine in tetrahydrofuran at room temperature to form intermediates.
- Deprotection with hydrochloric acid in dioxane yields free amines for subsequent coupling.
-
- Coupling reagents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) with triethylamine facilitate amide bond formation.
- Acyl chlorides derived from cyclopentanecarboxylic acid or aromatic acids react with amines in dichloromethane at room temperature.
-
- Cyclopentanecarboxylic acid derivatives are converted to oxazolones by treatment with EDC·HCl and triethylamine in tetrahydrofuran (THF).
- Oxazolones serve as reactive platforms for nucleophilic attack by amines to yield amide products.
Functionalization of the Basic Pendant
- The piperidine ring is introduced and modified via reductive amination with aldehydes or ketones.
- Variations include substitution with morpholine, piperazine, or tetrahydropyran groups to modulate receptor affinity and permeability.
Aromatic Moiety Modifications
- Aromatic acyl caps such as benzothiophene, benzofuran, indole, and naphthalene derivatives are introduced via acyl chlorides.
- Substitutions on the aromatic ring (e.g., halogens, methyl, trifluoromethyl) influence binding affinity and pharmacokinetics.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temp. | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Coupling Boc-D-Phe-OSu with 3-morpholinopropylamine | Room temp, THF | THF | RT | 1 h | Quantitative | Intermediate amide formation |
| Boc deprotection | 4 M HCl, dioxane | Dioxane | RT | 3 h | Quantitative | Free amine generation |
| Amide coupling with Boc-protected amino acid | EDC·HCl, HOBt, DIPEA | DMF | RT | 12-16 h | 60-87% | Formation of protected amides |
| Oxazolone formation | EDC·HCl, NEt3 | THF | RT | 13 h | 85% | Reactive intermediate |
| Reductive amination | Aldehyde/ketone, Na(CN)BH3 | MeOH | RT | 4 h | 20-55% | Pendant modification |
| Final acylation | Acyl chloride, NEt3 | CH2Cl2 | RT | 5-12 h | 30-60% | Aromatic cap introduction |
Advanced Synthetic Techniques
- Mitsunobu-Fukuyama Alkylation : Used to introduce N-methyl groups on amide nitrogens to improve lipophilicity and permeability.
- Parallel Synthesis : Employed for rapid generation of compound libraries with varied aromatic and pendant groups.
- Purification : Preparative HPLC and crystallization techniques ensure high purity of final products.
Research Findings on Preparation and Optimization
- The cyclopentane moiety is essential for maintaining high receptor affinity; acyclic or other cyclic analogs show reduced activity.
- N-methylation of amide nitrogens increases permeability but may reduce receptor affinity.
- Benzofused aromatic groups generally improve binding; 6-methylbenzothiophene substitution yields subnanomolar affinity.
- The basic pendant modifications affect solubility and permeability; piperidine and tetrahydropyran derivatives show promising profiles.
- The optimized compound 48f (6-methylbenzothiophene with piperidine pendant) demonstrates excellent in vitro and in vivo activity.
Data Tables Summarizing Key Results
Table 1: Effect of Conformational Constraint on Receptor Affinity
| Compound | Structure Feature | pKi (NK2 receptor) | Permeability (Papp, 10^-6 cm/s) | Notes |
|---|---|---|---|---|
| 1 (Lead) | Cyclopentane moiety | 9.2 | 4.5 | Reference compound |
| 10a | Glycine (acyclic) | 6.5 | 5.0 | Loss of activity |
| 10b | Dimethyl acyclic | 7.0 | 6.0 | Reduced activity |
| 10c,d | Other cyclic | 7.5-7.8 | 4.8 | Less active than 1 |
| 10f,g | N-methylated | 6.8 | 8.2 | Increased permeability |
Table 2: Aromatic Cap Variations and Activity
| Compound | Aromatic Group | pKi | pKB (Functional) | Papp | PSA (Ų) | Notes |
|---|---|---|---|---|---|---|
| 1 | Benzothiophene | 9.2 | 7.5 | 4.5 | 95 | Reference |
| 14a | Benzofuran | 8.5 | 7.0 | 4.0 | 90 | Good activity |
| 14b,c | Indole, N-methylindole | 8.7-9.0 | 7.2-7.5 | 3.8 | 92 | Improved binding |
| 14d | Naphthalene | 8.9 | 7.3 | 4.2 | 93 | Comparable to 1 |
| 14e | Quinoline | 7.0 | 6.5 | 3.5 | 100 | Lower affinity |
Table 3: Basic Pendant Modifications
| Compound | Pendant Type | pKi | pKB | Papp | Notes |
|---|---|---|---|---|---|
| 1 | Morpholinopropyl | 9.2 | 7.5 | 4.5 | Reference |
| 21a | Sulfur analog | 9.0 | 7.4 | N/A | Low solubility |
| 21b | Piperazine | 9.1 | 7.5 | 2.0 | Low permeability |
| 25b | γ-Aminobutyric acid linker | 9.2 | 7.6 | 4.0 | Good activity |
| 30b | Piperidine pendant | 9.65 | 8.4 | 6.5 | Optimized lead |
Table 4: Substituent Effects on Benzothiophene Ring
| Compound | Substituent Position | Substituent | pKi | pKB | Notes |
|---|---|---|---|---|---|
| 34a | 4 | Cl | 8.8 | 7.8 | Slightly less active |
| 34b | 5 | Cl | 8.9 | 7.9 | Slightly less active |
| 34c | 6 | Cl | 9.3 | 8.1 | More active |
| 34d | 7 | Cl | 9.4 | 8.2 | More active |
| 34e | 3 | Cl | 7.5 | 6.5 | Detrimental |
Table 5: Final Optimized Compounds
| Compound | Substituent | pKi | pKB (GPC) | pKB (HUB) | Papp | PSA (Ų) | Notes |
|---|---|---|---|---|---|---|---|
| 48a | 6-Cl | 9.8 | 8.5 | 9.1 | 5.0 | 100 | Additive effect |
| 48d | 6-CF3 | >10 | 9.0 | 9.3 | 6.0 | 105 | High affinity |
| 48f | 6-CH3 | >10 | 9.3 | 9.5 | 6.5 | 98 | Best overall profile |
| 48h | 6-(Diethylamino) | >10 | 9.1 | 9.2 | 5.5 | 102 | Good activity |
Alternative Synthetic Approach: Base-Mediated Intramolecular Decarboxylative Amination
A recent method reported for alkylamine synthesis involves intramolecular decarboxylative amination of alkanoyloxycarbamates under mild conditions using cesium carbonate in acetonitrile at 100 °C. This method tolerates various functional groups and provides good yields (up to 85%) of alkylamines, which could be adapted for amine intermediates in the synthesis of cyclopentanecarboxylic acid amides.
| Entry | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Cs2CO3 (1.0) | MeCN | 100 | 85 |
| 2 | K2CO3 (1.0) | MeCN | 100 | 53 |
| 3 | Cs2CO3 (1.5) | MeCN | 100 | 79 |
| 4 | Cs2CO3 (1.0) | Toluene | 100 | 57 |
This approach offers a mild and efficient route to generate alkylamines, which are key building blocks in the target compound's synthesis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride, and what purity validation methods are critical?
- Methodology : The compound can be synthesized via Schotten-Baumann-like reactions involving cyclopentanecarboxylic acid derivatives and amine-containing intermediates. For example, coupling cyclopentanecarboxylic acid with 2-(piperidin-2-yl)ethylamine under anhydrous conditions, followed by HCl salt formation. Purity validation requires HPLC (>98% purity) and structural confirmation via -NMR (e.g., characteristic peaks for cyclopentane and piperidine moieties) and LC-MS (to confirm molecular ion [M+H]) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and stability?
- Methodology :
- GC-MS : Retention time and fragmentation patterns (e.g., cyclopentane backbone at ~18.6 min) for volatile derivatives .
- NMR : - and -NMR to resolve stereochemistry and confirm amide bond formation .
- XRD : For crystalline salt forms (e.g., dihydrochloride) to confirm counterion interactions .
- Table :
| Technique | Key Parameters | Application |
|---|---|---|
| GC-MS | RT: 18.676 min | Purity/volatility |
| -NMR | δ 1.5–2.5 ppm (cyclopentane) | Structural confirmation |
| LC-MS | [M+H]: m/z 273.24 | Molecular weight validation |
Q. What biological roles or mechanisms are associated with cyclopentanecarboxylic acid derivatives in preclinical studies?
- Methodology : Derivatives regulate plant growth via terpenoid-like pathways and interact with microbial metabolites (e.g., gut microbiota modulation in mammalian systems). Use in vitro enzyme inhibition assays (e.g., acetylcholinesterase) and metabolomics (GC-MS correlation with microbial OTUs) to identify bioactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. LC-MS) for this compound?
- Methodology :
- Multi-technique validation : Cross-reference -NDR with -NMR and 2D-COSY to resolve overlapping signals (e.g., piperidine protons vs. cyclopentane).
- Isotopic labeling : Use deuterated solvents to suppress artifacts in NMR.
- Controlled degradation studies : Compare LC-MS profiles before/after thermal stress to identify degradation-related anomalies .
Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Forced degradation : Expose the compound to pH 1–13 buffers at 40–80°C for 24–72 hours. Monitor via HPLC for degradation products (e.g., hydrolyzed amide bonds).
- Kinetic modeling : Use Arrhenius plots to predict shelf-life under standard storage conditions .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., receptors or enzymes)?
- Methodology :
- Docking simulations : Use AutoDock Vina to model binding affinity with piperidine-targeted receptors (e.g., opioid or sigma receptors).
- MD simulations : Assess conformational stability of the amide bond in aqueous environments (GROMACS/AMBER).
- QSAR : Corrogate substituent effects (e.g., cyclopentane vs. cyclohexane) on bioactivity .
Q. What strategies mitigate toxicity concerns for in vivo studies involving this compound?
- Methodology :
- Ames test : Screen for mutagenicity using Salmonella typhimurium strains.
- Acute toxicity assays : Determine LD in rodent models (e.g., OECD 423 guidelines).
- Metabolite profiling : Identify toxic metabolites (e.g., cyclopentane-derived aldehydes) via LC-MS/MS .
Q. How does the compound influence microbial metabolite networks in gut microbiota studies?
- Methodology :
- Metabolomics : Use GC-MS to correlate compound exposure with microbial OTUs (e.g., Bifidobacterium and Clostridium).
- sPLS regression : Identify associations between cyclopentanecarboxylic acid and metabolites like phenol or 2-pyrrolidone carboxylic acid (|r| >0.4) .
- Table :
| Microbial OTU | Associated Metabolite | Correlation (r) |
|---|---|---|
| Bifidobacterium | Cyclopentanecarboxylic acid | +0.45 |
| Clostridium XIVb | 2-pyrrolidone carboxylic acid | +0.42 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
